molecular formula C16H11F2N3OS B2912848 2-(4-fluorophenyl)-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]acetamide CAS No. 476463-39-5

2-(4-fluorophenyl)-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No.: B2912848
CAS No.: 476463-39-5
M. Wt: 331.34
InChI Key: WMGRXTIRKSUOFE-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]acetamide is a chemical compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]acetamide typically involves the reaction of 4-fluoroaniline with thiosemicarbazide to form the intermediate 4-fluorophenylthiosemicarbazide. This intermediate is then cyclized to form the 1,3,4-thiadiazole ring. The final step involves the acylation of the thiadiazole derivative with 4-fluorophenylacetyl chloride to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a thioether.

    Substitution: The fluorophenyl groups can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thioethers.

    Substitution: Substituted fluorophenyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential as an anti-inflammatory or anticancer agent.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The fluorophenyl groups and thiadiazole ring may contribute to its binding affinity and specificity for these targets, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-fluorophenyl)-5-((2-furylmethyl)amino)-1,3-oxazole-4-carbonitrile
  • 4-fluorophenyl-5-methylene-2(5H)-furanone derivatives

Uniqueness

2-(4-fluorophenyl)-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]acetamide is unique due to the presence of both fluorophenyl groups and the thiadiazole ring, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(4-fluorophenyl)-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F2N3OS/c17-12-5-1-10(2-6-12)9-14(22)19-16-21-20-15(23-16)11-3-7-13(18)8-4-11/h1-8H,9H2,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMGRXTIRKSUOFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)NC2=NN=C(S2)C3=CC=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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